2-Chloro-4-ethynyl-benzoic acid methyl ester
CAS No.: 1224640-19-0
Cat. No.: VC4317224
Molecular Formula: C10H7ClO2
Molecular Weight: 194.61
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1224640-19-0 |
|---|---|
| Molecular Formula | C10H7ClO2 |
| Molecular Weight | 194.61 |
| IUPAC Name | methyl 2-chloro-4-ethynylbenzoate |
| Standard InChI | InChI=1S/C10H7ClO2/c1-3-7-4-5-8(9(11)6-7)10(12)13-2/h1,4-6H,2H3 |
| Standard InChI Key | GFTHRHCWMLNTGN-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=C(C=C1)C#C)Cl |
Introduction
Chemical Identity and Structural Properties
IUPAC Nomenclature and Structural Features
The systematic IUPAC name for this compound is methyl 2-chloro-4-ethynylbenzoate, reflecting its esterified benzoic acid backbone with substituents at the 2- and 4-positions. The ethynyl group () introduces sp-hybridized carbon atoms, enabling participation in click chemistry reactions such as Huisgen cycloadditions . The chlorine atom at the 2-position exerts both electronic and steric effects, influencing regioselectivity in subsequent reactions.
Key Structural Data:
-
Molecular Formula:
-
Molecular Weight: 194.61 g/mol
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SMILES: COC(=O)C1=C(C=C(C=C1)C#C)Cl
The crystal structure remains undetermined, but computational models suggest a planar aromatic ring with the ethynyl group oriented perpendicular to the plane, minimizing steric hindrance .
Synthesis and Manufacturing
Synthetic Routes
Industrial-scale synthesis of 2-chloro-4-ethynyl-benzoic acid methyl ester typically involves multi-step sequences starting from readily available precursors. A documented method proceeds as follows:
Comparative Analysis of Methods:
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Direct Chlorination | 48 | 95 | Over-chlorination side products |
| Sonogashira Coupling | 72 | 98 | High catalyst costs |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents, with a water solubility of 0.16 g/L at 25°C . It is stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions, necessitating storage at 2–8°C in amber glass containers .
Applications in Pharmaceutical Research
Intermediate for SGLT2 Inhibitors
A scalable synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid—a structural analogue—highlights the utility of this compound in developing sodium-glucose cotransporter-2 (SGLT2) inhibitors for diabetes therapy . The ethynyl group serves as a handle for further functionalization via click chemistry, enabling rapid diversification of drug candidates .
Material Science Applications
In polymer chemistry, the ethynyl moiety participates in thermal cross-linking reactions, forming robust networks with enhanced thermal stability. Such materials find use in coatings and adhesives requiring high-temperature resistance .
| Supplier | Purity (%) | Price ($/g) | Packaging |
|---|---|---|---|
| AK Scientific | 95 | 1,018 | 1 g |
| Crysdot | 95+ | 668 | 1 g |
| A1 Biochem Labs | 95 | 1,250 | 5 g |
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